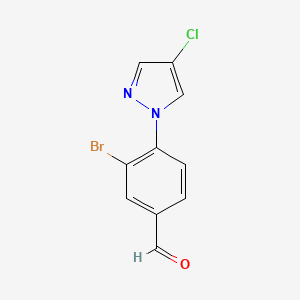

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Description

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted with a bromine atom at position 3 and a 4-chloropyrazole ring at position 2. Its molecular formula is C₁₀H₆BrClN₂O, with a molecular weight of 301.53 g/mol. The compound is of interest in medicinal chemistry due to the bioactivity of pyrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties .

- Microwave-assisted coupling of 3-bromo-4-fluorobenzaldehyde with 4-chloro-1H-pyrazole in DMF using K₂CO₃ as a base .

- Oxidative methods (e.g., PCC in DMF) to introduce the aldehyde group .

Key structural features include:

- A planar benzaldehyde moiety.

- A pyrazole ring with a chlorine substituent at position 4, enabling hydrogen bonding and π-π interactions.

- Bromine and aldehyde groups that enhance electrophilicity and reactivity.

Properties

Molecular Formula |

C10H6BrClN2O |

|---|---|

Molecular Weight |

285.52 g/mol |

IUPAC Name |

3-bromo-4-(4-chloropyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6BrClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H |

InChI Key |

WEAYOKXGDZXGKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. Reagents like potassium permanganate (KMnO₄) in acidic conditions are typically employed .

Mechanism :

The aldehyde is oxidized via a two-electron transfer, converting the carbonyl group (-CHO) to a carboxylic acid (-COOH) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde → 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzoic acid

Reduction to Alcohol

Reduction of the aldehyde group yields the corresponding alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like methanol or tetrahydrofuran (THF) are common reagents .

Mechanism :

Nucleophilic attack by the hydride ion reduces the carbonyl to an alcohol (-CH₂OH) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde → 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol

Condensation Reactions

The aldehyde group participates in condensation reactions, including aldol and reactions with active methylene compounds.

1.3.1 Aldol Condensation

In the presence of a base (e.g., NaOH), the aldehyde reacts with enolizable carbonyl compounds to form α,β-unsaturated carbonyls. For example, aldol condensation with acetone produces a chalcone-like structure .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Acetone → α,β-Unsaturated ketone

1.3.2 Reactions with Amines

The aldehyde reacts with amines to form imines or hydrazones. These intermediates are precursors for further functionalization, such as the synthesis of phenylhydrazones or semicarbazides .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Amines → Imine derivatives

Palladium-Catalyzed Coupling Reactions

The bromine atom at position 3 on the benzene ring can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts.

2.1.1 Suzuki Coupling

Using palladium catalysts (e.g., PdCl(C₃H₅)(dppb)) with arylboronic acids, the bromine is replaced by an aryl group. This reaction typically requires bases like potassium acetate (KOAc) and solvents such as dimethylacetamide (DMA) at elevated temperatures (e.g., 150°C) .

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Arylboronic acid → Biaryl derivative

Nucleophilic Aromatic Substitution

The bromine may undergo substitution with nucleophiles (e.g., amines, thiols) under strongly basic or acidic conditions, depending on the substituent’s electronic effects.

Example :

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde + Amine → Substituted aniline derivative

3.

Scientific Research Applications

Chemistry: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic and optical properties .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: The compound is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .

Industry: In the industrial sector, 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Molecular Targets and Pathways:

Kinases: Inhibition of kinase activity can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Receptors: Binding to specific receptors can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyrazole and Benzene Rings

Table 1: Substituent Effects on Physical and Spectral Properties

Key Observations :

- Aldehyde Position: The target compound’s aldehyde is on the benzene ring, whereas analogs like place it on the pyrazole.

- Sulfonamide vs. Aldehyde : Compounds with sulfonamide groups (e.g., ) exhibit higher melting points and distinct IR peaks (SO₂ stretching at ~1315 cm⁻¹), enhancing thermal stability and hydrogen-bonding capacity.

Key Observations :

Biological Activity

3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is with a molar mass of approximately 285.52 g/mol. The compound features a brominated benzaldehyde moiety linked to a chlorinated pyrazole, which contributes to its unique reactivity and biological properties .

Research indicates that 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exhibits potent inhibitory activity against specific enzymes. Notably, it has shown effectiveness against Leishmania major pteridine reductase 1 (LmPTR1) , an enzyme critical for the survival of the Leishmania parasite. The compound's mechanism involves binding to the active site of LmPTR1, disrupting folate metabolism essential for parasite proliferation.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exhibit significant antimicrobial properties. For instance, related pyrazole derivatives have shown antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Activity Type | MIC (mg/mL) |

|---|---|---|

| 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | Antibacterial | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Antibacterial | 0.0039 - 0.025 |

| 2,4,6-Tripyrrolidinochlorobenzene | Antifungal | TBD |

Note: TBD indicates that specific data for this compound's MIC is still under investigation.

Anti-inflammatory Activity

The pyrazole pharmacophore is known for its anti-inflammatory potential. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively. For example, compounds similar to 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | COX Inhibition (IC50 μM) | Reference |

|---|---|---|

| 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | TBD | Ongoing Studies |

| Compound A | 5.40 | |

| Compound B | 0.01 |

Case Studies

Case Study 1: Antileishmanial Activity

In vitro studies have confirmed the antileishmanial potential of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde through its inhibition of LmPTR1. This study emphasizes the importance of further investigations into its pharmacodynamics and potential side effects associated with its therapeutic use.

Case Study 2: Structure–Activity Relationship (SAR)

A recent review highlighted various structural modifications on pyrazole derivatives that enhance their biological activity. By altering substituents on the benzaldehyde moiety or the pyrazole ring, researchers observed changes in potency against various biological targets, supporting the development of more effective derivatives based on the core structure of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with heterocyclic amines under reflux conditions in ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product . Another method involves oxidation of precursor alcohols, such as [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol, using pyridinium chlorochromate (PCC) in DMF. The reaction is monitored by TLC, and the product is purified via column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., 3.29° and 74.91° between pyrazole and bromophenyl/chlorophenyl rings) . Complementary techniques include:

- NMR spectroscopy : To verify substitution patterns and purity.

- Mass spectrometry : For molecular weight confirmation.

- Elemental analysis : To validate empirical formulas.

Q. What are the typical derivatives or analogs of this compound, and how are they structurally related?

Derivatives often retain the pyrazole-benzaldehyde core but vary in substituents. Examples include:

- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde : Synthesized via alcohol oxidation .

- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde : Features fluorophenyl and methyl groups . These analogs are explored for structure-activity relationships (SAR) in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key variables include:

- Catalyst selection : Glacial acetic acid enhances condensation reactions , while PCC in DMF is effective for oxidations .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition.

- Purification methods : Column chromatography with ethyl acetate/hexane gradients resolves closely eluting impurities .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks or mass fragments) can be resolved by:

Q. What strategies are recommended for interpreting negative biological activity results in SAR studies?

If the compound shows inactivity (e.g., in anticancer assays), consider:

- Bioisosteric replacement : Substitute the 4-chloropyrazole group with bioisosteres like 1,2,4-triazoles .

- Conformational analysis : Adjust dihedral angles between aromatic rings to enhance target binding .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock.

- QSAR models : Corrogate electronic (HOMO-LUMO gaps) and steric (logP) parameters with observed activities .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

Methodological Considerations

Q. What protocols are recommended for crystallizing this compound for X-ray studies?

- Dissolve the purified compound in ethyl acetate (0.10 M) and reflux.

- Allow slow cooling to room temperature (uncontrolled) over 3 days for crystal growth .

- Use multi-scan absorption correction (e.g., SADABS) during data collection to minimize errors .

Q. How to troubleshoot low yields in the oxidation of pyrazole methanol precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.